molecular formula C5H9NO2Si B1353818 Trimethyl(nitroethynyl)silane CAS No. 67177-80-4

Trimethyl(nitroethynyl)silane

Cat. No.: B1353818
CAS No.: 67177-80-4
M. Wt: 143.22 g/mol
InChI Key: NERQJMMNXNHONQ-UHFFFAOYSA-N
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Description

Trimethyl(nitroethynyl)silane is a specialized organosilicon compound characterized by a nitroethynyl (–C≡C–NO₂) functional group attached to a trimethylsilyl (–Si(CH₃)₃) moiety. The nitro group is a strong electron-withdrawing substituent, which likely enhances the electrophilicity of the alkyne, making it reactive in cycloadditions, nucleophilic substitutions, or as a precursor to carbenes.

Properties

IUPAC Name

trimethyl(2-nitroethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2Si/c1-9(2,3)5-4-6(7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERQJMMNXNHONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498399
Record name Trimethyl(nitroethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67177-80-4
Record name Trimethyl(nitroethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(nitroethynyl)silane can be synthesized through the reaction of trimethylchlorosilane with nitroacetylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(nitroethynyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield trimethyl(ethynyl)silane, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .

Scientific Research Applications

Trimethyl(nitroethynyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl(nitroethynyl)silane exerts its effects involves the interaction of the nitroethynyl group with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions. The pathways involved in its reactions often include radical intermediates and transition states that facilitate the formation of the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Azidoethynyl)trimethylsilane

  • Structure: Features an azide (–N₃) group instead of nitro (–NO₂).
  • Reactivity: The azide group allows for Huisgen cycloaddition (click chemistry) and decomposes to generate cyanocarbenes under thermal or photolytic conditions .
  • Applications : Used in situ to prepare carbenes for organic synthesis. Its short-lived nature necessitates immediate use post-synthesis .
  • Stability : Less stable than nitroethynyl analogs due to the labile azide group.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structure : Contains a boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Reactivity : The boron-alkyne moiety facilitates transmetalation with palladium catalysts, making it valuable in constructing carbon-carbon bonds .
  • Applications : Used in synthesizing complex organic molecules and polymers.
  • Stability : More stable than nitro- or azido-substituted silanes due to the inert boronate group.

Trimethyl{[4-(methylsulfanyl)phenyl]ethynyl}silane

  • Structure : A methylthio (–SMe) group attached to a phenyl-ethynyl backbone .
  • Reactivity : The sulfur atom donates electron density, reducing alkyne electrophilicity compared to nitro analogs.
  • Applications: Potential use in materials science for functionalizing surfaces or polymers.

Triethyl Derivatives (e.g., Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane)

  • Structure : Triethylsilyl group (–Si(C₂H₅)₃) instead of trimethylsilyl .
  • Reactivity : Bulkier silyl groups improve steric protection of the alkyne, moderating reactivity.
  • Applications : Employed in stereoselective synthesis, as seen in the preparation of chiral dihydropyrans .

Comparative Data Table

Compound Substituent Molecular Weight Key Reactivity Stability Applications Reference
Trimethyl(nitroethynyl)silane –NO₂ ~175.3 (est.) Electrophilic alkyne, carbene precursor Moderate Organic synthesis, materials science
(Azidoethynyl)trimethylsilane –N₃ 167.3 Click chemistry, carbene generation Low Carbene-mediated reactions
Trimethyl(boronate-ethynyl)silane –B(dioxaborolane) 224.18 Suzuki coupling High Polymer synthesis
Trimethyl(methylthio-phenylethynyl) –SMe (phenyl) 222.4 Surface functionalization Moderate Materials science
Triethyl(chiral-ethynyl)silane –Si(C₂H₅)₃ (chiral) 254.5 Stereoselective synthesis High Chiral molecule construction

Research Findings and Key Insights

Electronic Effects : Nitro groups enhance alkyne electrophilicity, enabling reactions with nucleophiles or participation in cycloadditions. In contrast, methylthio or boronate groups modulate reactivity through electron donation or steric effects .

Stability : Azido- and nitro-substituted silanes are prone to decomposition under thermal or photolytic conditions, whereas boronates and triethylsilyl derivatives exhibit greater stability .

Synthetic Utility : Silyl protecting groups (e.g., trimethylsilyl) are widely used to stabilize alkynes during synthesis, as demonstrated in nucleotide reversible terminators .

Biological Activity

Trimethyl(nitroethynyl)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored compared to other silane derivatives. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications in pharmacology and biochemistry.

This compound is characterized by its unique functional groups, which include a nitro group and an ethynyl moiety. The presence of these groups suggests potential reactivity that could be harnessed for biological applications.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, preliminary studies indicate several areas where it may exhibit noteworthy effects:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, silanes with nitro groups are often investigated for their ability to inhibit bacterial growth and biofilm formation.
  • Anticancer Potential : The ethynyl group is known to participate in various biochemical reactions that might lead to cytotoxic effects against cancer cells. Studies on related compounds have demonstrated that modifications in the silane structure can enhance anticancer activity.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

A study focusing on various silanes indicated that those with nitro groups exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL

Anticancer Activity

In vitro studies have shown that silanes can induce apoptosis in cancer cell lines. For example, a related compound demonstrated a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 25 µM.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
PC3 (Prostate Cancer)30

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : Ethynyl groups may activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Potential interference with key metabolic enzymes involved in cellular proliferation.

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